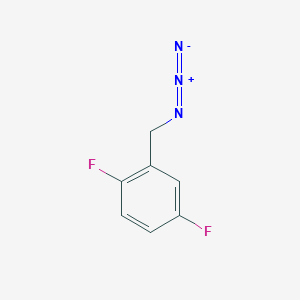

2,5-Difluorobenzyl azide

概要

説明

Synthesis Analysis

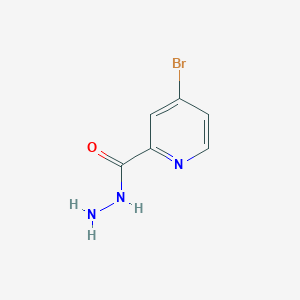

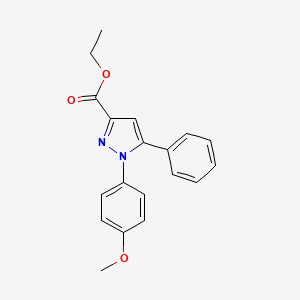

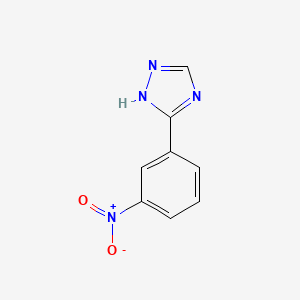

The synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles, which are important in the fields of chemistry and chemical biology, has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .Molecular Structure Analysis

The molecular structure of 2,5-Difluorobenzyl azide is characterized by a nitrogen-nitrogen triple bond, which is a key feature of azides . This structure is stable and allows the azide to serve as a great nucleophile in SN2 reactions .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process . It has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 169.13 g/mol. It has a high nucleophilicity, which makes it a great nucleophile in SN2 reactions .科学的研究の応用

Polymer Chemistry

- The 2,5-Difluorobenzyl group is used in polymer chemistry, specifically in postpolymerization modifications. It is demonstrated that para-fluoride can be substituted using sodium azide, leading to azido-functional polymers which are precursors for modifications with click-like efficiencies. This application is significant in creating versatile polymers for various uses (Noy, Li, Smolan, & Roth, 2019).

Spectroscopy

- 2,5-Difluorobenzyl azide is relevant in spectroscopy, particularly in the study of difluorobenzyl radicals. The spectroscopic observation of jet-cooled 2,5-difluorobenzyl radical provides insights into electronic transitions and vibrational mode frequencies in polymers, which is valuable in understanding polymer behavior and properties (Ahn, Lee, Kim, & Lee, 2008).

Detection of Inorganic Azides

- A fluorogenic dibenzylcyclooctyne derivative is developed as a fluorescent probe for rapid detection of inorganic azide, demonstrating its application in environmental monitoring and safety. The probe's high selectivity and sensitivity make it suitable for detecting sodium azide in various settings (Wang et al., 2016).

Nucleic Acid Functionalization

- In bioconjugate chemistry, this compound derivatives are used for the functionalization of nucleic acids. This application is significant in modern biotechnologies, where copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) streamlines the bioconjugate chemistry of nucleic acids (Marks et al., 2011).

Material Science

- In material science, the study of difluorobenzyl methacrylates, including 2,5-Difluorobenzyl methacrylate, reveals insights into mechanical and dielectric relaxation spectra of polymers. This research aids in understanding the physical properties of polymers and their applications in various industries (Diaz-calleja et al., 2000).

Mass Spectrometry

- In the field of mass spectrometry, this compound derivatives are studied for their fragmentation mechanisms and electronic properties. This research enhances the understanding of mass spectrometric analysis and aids in the development of more accurate analytical methods (Pinto et al., 2010).

Cell Labeling and Tracking

- This compound derivatives are employed in cell labeling and tracking, crucial in understanding biological mechanisms and therapeutic effects of inoculated cells. This innovative approach reduces false signals by macrophages, improving the accuracy of in vivo cell tracking (Kang et al., 2014).

作用機序

Target of Action

The primary target of 2,5-Difluorobenzyl azide is the formation of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .

Mode of Action

This compound interacts with its targets through the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of 1,2,3-triazoles using a reliable, regioselective, and high-yielding process . The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of 1,2,3-triazoles . The compound participates in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .

Pharmacokinetics

The compound’s role in the synthesis of 1,2,3-triazoles suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific conditions of the reaction and the properties of the resulting triazole compounds .

Result of Action

The primary result of the action of this compound is the formation of 1,2,3-triazoles . These compounds have diverse applications in various fields of chemistry and chemical biology . For example, the methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .

Action Environment

The action of this compound is influenced by various environmental factors, including the presence of a suitable catalyst and the specific conditions of the reaction . For instance, the compound has been used under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction environment and conditions can significantly influence the compound’s action, efficacy, and stability .

Safety and Hazards

2,5-Difluorobenzyl azide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

生化学分析

Biochemical Properties

2,5-Difluorobenzyl azide plays a crucial role in biochemical reactions, particularly in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency and selectivity. The azide group in this compound interacts with alkynes in the presence of a copper catalyst to form triazoles, which are stable and biologically active compounds. This interaction is essential for the development of new pharmaceuticals and bioconjugates.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to form triazoles through click chemistry allows it to be used in the modification of biomolecules, such as proteins and nucleic acids This modification can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with various biomolecules . Additionally, the azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can further interact with enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of triazoles . The compound can be metabolized by enzymes that facilitate the azide-alkyne cycloaddition reaction, leading to the formation of triazole derivatives. These derivatives can further participate in metabolic processes, potentially affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can localize to various cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals . The compound can be directed to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or binding to specific proteins. This localization can influence the compound’s activity and function, allowing it to participate in targeted biochemical reactions.

特性

IUPAC Name |

2-(azidomethyl)-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKJKIPXIYUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

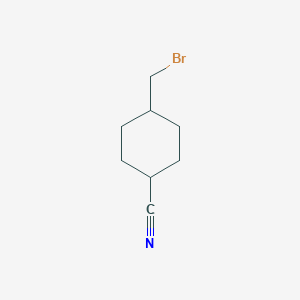

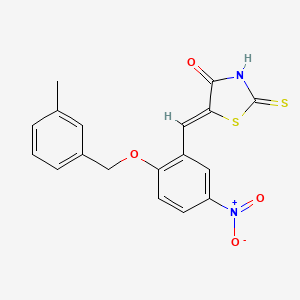

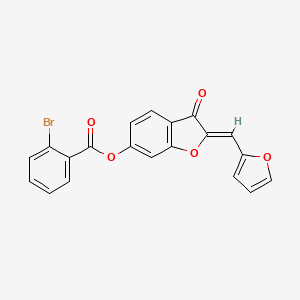

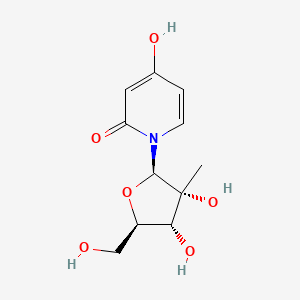

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

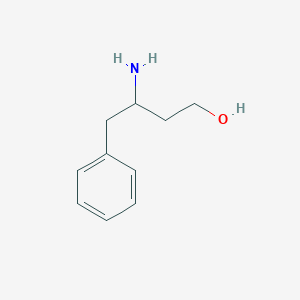

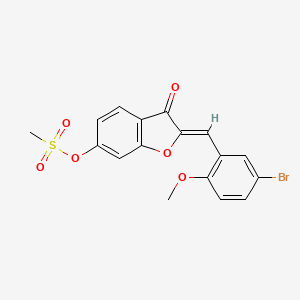

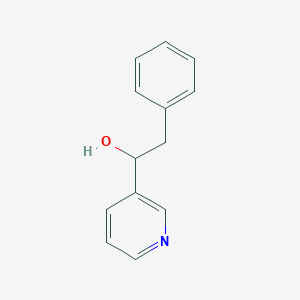

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bipyridine, [(4-methylphenyl)sulfonyl]-](/img/structure/B3275221.png)

![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetranitro-](/img/structure/B3275257.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetranitro-](/img/structure/B3275263.png)